
2-Thiopheneacetic acid, alpha-hydroxy-5-methyl-
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Overview
Description
2-Thiopheneacetic acid, alpha-hydroxy-5-methyl- is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an alpha-methylene carbonyl compound, and an alpha-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
For industrial production, a method involving thiophene, methylbenzene, and anhydrous aluminum chloride is used. Methyl chloroacetate is added dropwise while heating to 50-60°C. After cooling, the reaction mixture is treated with ice water and hydrochloric acid, followed by extraction and drying to obtain 2-thiopheneacetic acid methyl ester. This ester is then hydrolyzed with sodium hydroxide to yield 2-thiopheneacetic acid .
Chemical Reactions Analysis
Types of Reactions
2-Thiopheneacetic acid, alpha-hydroxy-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitro-substituted thiophene derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antibacterial and Anti-inflammatory Properties
2-Thiopheneacetic acid serves as a crucial intermediate in the synthesis of several antibiotics and anti-inflammatory drugs. Notably, it is utilized in the production of cephalosporin antibiotics like cefotaxime and cefoxitin. These compounds are essential due to their broad-spectrum antibacterial properties, which are enhanced by the structural modifications introduced by thiophene derivatives .
Tiaprofenic Acid Production
Another significant application is in the synthesis of tiaprofenic acid (5-benzoyl-α-methyl-2-thiopheneacetic acid), known for its anti-inflammatory and analgesic effects. The synthesis process involves several steps, including saponification and purification, which yield high-purity products suitable for pharmaceutical use .
Organic Synthesis
Synthetic Pathways
The compound is also pivotal in organic synthesis as a building block for various chemical reactions. It can be synthesized through a method involving thiophene, methylbenzene, and anhydrous aluminum chloride, followed by hydrolysis to obtain the desired acid. This method is noted for its simplicity, cost-effectiveness, and suitability for industrial-scale production .
Research Studies
Case Study: Glutamate Interaction
A study highlighted the interaction of glutamate with thiophene derivatives in neuronal environments, suggesting potential neuroprotective roles. The research indicated that compounds like 3-MATIDA (α-amino-5-carboxy-3-methyl-2-thiopheneacetic acid) act as selective mGluR1 antagonists, showcasing the versatility of thiophene derivatives in neurological research .
Data Tables
Application Area | Compound | Use Case |
---|---|---|
Pharmaceuticals | Cefotaxime, Cefoxitin | Broad-spectrum antibiotics |
Pharmaceuticals | Tiaprofenic Acid | Anti-inflammatory and analgesic |
Organic Synthesis | 2-Thiopheneacetic Acid | Intermediate for various chemical syntheses |
Neuropharmacology | 3-MATIDA | mGluR1 antagonist for neuroprotective studies |
Mechanism of Action
The mechanism of action of 2-Thiopheneacetic acid, alpha-hydroxy-5-methyl- involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, depending on its structural modifications. The pathways involved may include inhibition of microbial growth or modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Thiopheneacetic acid
- 3-Thiopheneacetic acid
- 2-Thiophenecarboxylic acid
- 3-Thiophenecarboxylic acid
Uniqueness
2-Thiopheneacetic acid, alpha-hydroxy-5-methyl- is unique due to the presence of both an alpha-hydroxy group and a methyl group on the thiophene ring. This structural feature enhances its reactivity and potential biological activity compared to other thiophene derivatives .
Biological Activity
2-Thiopheneacetic acid, alpha-hydroxy-5-methyl- is a thiophene derivative recognized for its potential biological activities. This compound is part of a broader class of thiophene-based compounds that have shown promise in various therapeutic applications, including antimicrobial, anti-inflammatory, and analgesic properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-Thiopheneacetic acid, alpha-hydroxy-5-methyl- includes a thiophene ring with an alpha-hydroxy group and a methyl group. This unique configuration enhances its reactivity and potential biological activity compared to other thiophene derivatives.
The biological activity of 2-Thiopheneacetic acid, alpha-hydroxy-5-methyl- is attributed to its interaction with various molecular targets. The compound may act as an inhibitor of specific enzymes or receptors, influencing pathways related to microbial growth inhibition and modulation of inflammatory responses.
Antimicrobial Activity
Research indicates that thiophene derivatives possess notable antimicrobial properties. 2-Thiopheneacetic acid has been investigated for its effectiveness against various bacterial strains. A study demonstrated that thiophene derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Thiophene compounds are also recognized for their anti-inflammatory properties. The alpha-hydroxy group in 2-Thiopheneacetic acid may enhance its ability to inhibit inflammatory mediators. Studies have shown that similar compounds can inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes involved in the inflammatory process .
Analgesic Properties
The analgesic effects of thiophene derivatives have been documented in various studies. For instance, 2-Thiopheneacetic acid has been explored as a potential non-steroidal anti-inflammatory drug (NSAID), similar to tiaprofenic acid, which is known for its pain-relieving properties .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a comparative study on the antimicrobial efficacy of various thiophene derivatives, 2-Thiopheneacetic acid was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an alternative antimicrobial agent.
Case Study 2: Anti-inflammatory Response
A study evaluating the anti-inflammatory effects of thiophene derivatives in a rat model demonstrated that administration of 2-Thiopheneacetic acid significantly reduced paw edema induced by carrageenan injection. The results suggest that the compound can effectively modulate inflammatory responses in vivo.
Properties
IUPAC Name |
2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-4-2-3-5(11-4)6(8)7(9)10/h2-3,6,8H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMJUKVBSLJGOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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